molecular formula C17H13NO3 B11846334 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde CAS No. 651030-49-8

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde

Cat. No.: B11846334
CAS No.: 651030-49-8
M. Wt: 279.29 g/mol
InChI Key: AHMXVVWLXSXKFC-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is a complex organic compound with a unique structure that combines a benzaldehyde moiety with a hydroxy and methoxy substituted isoquinoline. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-1-methoxyisoquinoline with benzaldehyde under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to manage the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
  • 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid
  • 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzyl alcohol

Uniqueness

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

651030-49-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde

InChI

InChI=1S/C17H13NO3/c1-21-17-13-3-2-4-15(20)16(13)14(9-18-17)12-7-5-11(10-19)6-8-12/h2-10,20H,1H3

InChI Key

AHMXVVWLXSXKFC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C=O

Origin of Product

United States

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